对苯二甲酸双(4-甲氧羰基苯酯)

描述

Synthesis Analysis

The synthesis of bis(4-methoxycarbonylphenyl) terephthalate and related compounds involves catalytic processes, such as the methoxycarbonylation of aryl chlorides, which shows good activity for strongly activated aryl chlorides. The presence of palladium complexes as catalysts facilitates the formation of terephthalate derivatives, indicating a versatile approach to synthesizing these compounds (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

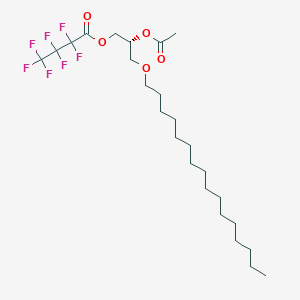

Molecular Structure Analysis

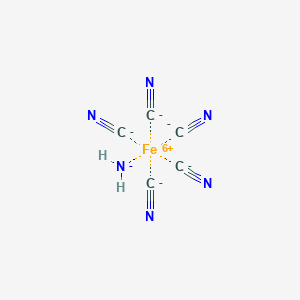

The molecular and crystal structure of bis(4-methoxycarbonylphenyl) terephthalate derivatives has been determined, revealing differences in phenyl terephthalate moiety structures due to the electron-withdrawing effects of terminal substituents. These structural variations influence the crystal packing and overall molecular architecture of the compounds (Centore, Ciajolo, Roviello, Sirigu, & Tuzi, 1991).

Chemical Reactions and Properties

Bis(4-methoxycarbonylphenyl) terephthalate undergoes various chemical reactions, including polymerization and depolymerization processes. These reactions are crucial for recycling and repurposing materials, such as converting waste polyethylene terephthalate into monomers like bis(2-hydroxyethyl terephthalate) with high purity and yield (Xi, Lu, & Sun, 2005).

Physical Properties Analysis

The physical properties of bis(4-methoxycarbonylphenyl) terephthalate derivatives, such as thermal and mechanical behavior, are influenced by molecular structure and substituents. For example, derivatives with methoxy groups and different alkyl chain lengths exhibit distinct mesophase temperature ranges, highlighting the material's adaptability for specific applications (Yu & Wu, 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on the polymerization of bis(2-hydroxyethyl) terephthalate reveal the impact of metallic catalysts on the rate of polymerization, indicating the importance of catalyst selection in synthesizing poly(ethylene terephthalate) and related materials (Shah, Bhatty, Gamlen, & Dollimore, 1984).

科学研究应用

聚合反应: 对苯二甲酸双(2-羟乙基)酯等衍生物的缩聚可产生芳香族副产物,某些催化剂可提高这些反应的产率 (Kamatani & Kuze, 1979).

结晶过程优化: 优化对苯二甲酸双(2-羟乙基)酯衍生物的结晶过程可以得到具有改进特性的晶体,如完美的习性和更快的生长 (Yuan, Liu, & Sun, 2021).

液晶研究: 对羟基液晶(如对苯二甲酸双(4-甲氧羰基苯酯)衍生物)的研究表明,氢键可以导致更高的热转变温度和独特的结构特征 (Lin et al., 1996).

介晶性质: 对苯二甲酸双(4-烷氧羰基苯酯)的烷基酯衍生物表现出有趣的介晶性质,甲基化等改性导致向列性质的出现 (Matsunaga & Miyajima, 1990).

甲氧羰基化催化: 基于钯的催化剂体系可以使用甲氧离子或一氧化碳有效催化芳基氯化物的甲氧羰基化,形成多种产物,包括对苯二甲酸二甲酯 (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

晶体结构研究: 某些对苯二甲酸双(4-甲氧羰基苯酯)衍生物的晶体结构显示出苯二甲酸苯酯部分的差异,突出了它们的独特分子排列 (Centore et al., 1991).

原油破乳: 基于消耗的聚对苯二甲酸乙二醇酯衍生物的两亲双子离子液体可有效破乳重质原油,表明具有潜在的工业应用 (Abdullah & Al‐Lohedan, 2020).

非异氰酸酯热塑性聚氨酯: 在非异氰酸酯热塑性聚氨酯中加入丁二烯对苯二甲酸酯单元可以改善机械性能,提高它们在各种应用中的潜力 (Wang et al., 2015).

废旧 PET 的解聚: 将废旧聚对苯二甲酸乙二醇酯 (PET) 解聚成对苯二甲酸双(2-羟乙基)酯显示出很高的效率,提供了一种可持续的 PET 回收方法 (Xi, Lu, & Sun, 2005).

光学应用: 非线性光学单晶的生长和表征,包括对苯二甲酸双(4-甲氧羰基苯酯)衍生物,表明具有光学器件制造潜力 (Sathya et al., 2015).

安全和危害

While specific safety and hazard information for “Bis(4-methoxycarbonylphenyl) Terephthalate” is not available in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

属性

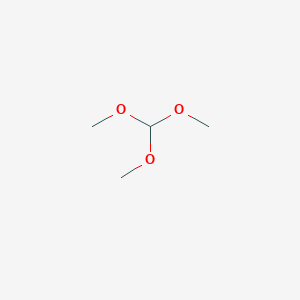

IUPAC Name |

bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVVPIVANBPSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551747 | |

| Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methoxycarbonylphenyl) Terephthalate | |

CAS RN |

99328-23-1 | |

| Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。